![molecular formula C12H17Cl2NO B1419723 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1185297-64-6](/img/structure/B1419723.png)
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClNO·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorophenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3-chlorophenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The general reaction scheme is as follows:
Formation of Intermediate: 3-chlorophenol reacts with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrochloride Formation: The intermediate is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy ketones or acids, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylpropyl)piperidine hydrochloride
- 3-[(3-Pyridinylmethoxy)methyl]piperidine
- 4-(2-Chlorophenoxy)piperidine hydrochloride
Uniqueness
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other piperidine derivatives.
Biological Activity
Overview
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula CHClNO·HCl. It is a derivative of piperidine, featuring a chlorophenoxy group that significantly influences its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorophenoxy group is known to engage with various enzymes and receptors, potentially modulating their activity. The piperidine ring enhances the compound's binding affinity and specificity, making it a valuable candidate for drug development.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
- Cell Signaling Modulation : It influences signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.
- Phospholipidosis Induction : Studies have shown that this compound may induce phospholipidosis, characterized by the excessive accumulation of phospholipids within lysosomes, which can lead to cellular dysfunction .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit various cellular processes. For instance, it has shown significant inhibitory activity against mycobacterial species, indicating potential use in treating infections caused by Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) .
Compound | Target Organism | MIC (µg/mL) | Activity |
---|---|---|---|
This compound | Mycobacterium tuberculosis | 12.5 | Inhibitory |
This compound | Mycobacterium avium | 6.25 | Inhibitory |
Case Studies
- Antimicrobial Activity : A study screened various compounds for their effectiveness against drug-resistant strains of Mycobacteria. This compound was among the compounds that exhibited over 50% inhibition against multiple strains, highlighting its potential as an antimicrobial agent .
- Cellular Effects : In laboratory settings, this compound has been shown to enhance metabolic activity and reduce inflammation at lower doses while exhibiting cytotoxic effects at higher concentrations.
Research Applications
The compound is being investigated for several applications:
- Medicinal Chemistry : As a lead compound in developing new drugs targeting bacterial infections.
- Pharmacological Research : To explore its effects on cellular metabolism and signaling pathways.
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds.
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(3-Chloro-2-methylpropyl)piperidine hydrochloride | Chlorinated piperidine derivative | Moderate antimicrobial activity |
4-(2-Chlorophenoxy)piperidine hydrochloride | Chlorophenoxy functional group | High anti-inflammatory activity |
3-[(3-Pyridinylmethoxy)methyl]piperidine | Pyridinyl group instead of chlorophenoxy | Limited antibacterial effects |
Properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10;/h1,4-5,7,10,14H,2-3,6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIQUQBFERUTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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